Fmoc-DL-(2-thienyl)glycine

Catalog No.
S831330
CAS No.
211682-11-0
M.F
C21H17NO4S
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-DL-(2-thienyl)glycine

CAS Number

211682-11-0

Product Name

Fmoc-DL-(2-thienyl)glycine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)

InChI Key

DOQXSEXNUPRHPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O

Fmoc-DL-(2-thienyl)glycine is a derivative of the amino acid glycine, where the amino group is protected by a Fluorenylmethoxycarbonyl (Fmoc) group and the side chain contains a thienyl moiety. This molecule finds application in the field of scientific research, particularly in solid-phase peptide synthesis (SPPS) [, ].

Building Blocks for Peptides

Fmoc-DL-(2-thienyl)glycine functions as a building block for the construction of peptides. Peptides are chains of amino acids linked by amide bonds. In SPPS, amino acid building blocks like Fmoc-DL-(2-thienyl)glycine are attached one by one to a solid support in a stepwise fashion. The Fmoc group ensures temporary protection of the amino group, allowing the formation of the desired peptide sequence. After chain assembly is complete, the Fmoc group and other protecting groups are removed, yielding the final peptide product [, ].

Unique Properties of the Thienyl Moiety

The presence of the thienyl group in Fmoc-DL-(2-thienyl)glycine introduces unique properties to the resulting peptides. Thienyl groups are aromatic heterocycles, meaning they contain a ring structure with alternating carbon and sulfur atoms. This aromatic character can influence the conformation and bioactivity of the peptide []. For example, the thienyl group may participate in hydrogen bonding or pi-pi stacking interactions with other aromatic groups within the peptide or with its target molecule, potentially enhancing binding affinity or selectivity [].

Fmoc-DL-(2-thienyl)glycine is a derivative of glycine that is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is characterized by the presence of a thienyl group, which contributes to its unique properties. The chemical structure can be denoted as C21_{21}H17_{17}N O4_{4}S, and it has a molecular weight of 379.43 g/mol. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino terminus of amino acids, allowing for selective reactions during synthesis processes.

Fmoc-DL-(2-thienyl)glycine itself doesn't possess a specific biological mechanism of action. Its significance lies in its ability to introduce the thienyl functionality into peptides. The thienyl group can influence the peptide's properties through various mechanisms depending on the specific context:

  • Aromatic Interactions: The thienyl ring can participate in π-π stacking interactions with aromatic groups in other parts of the peptide or with surrounding biomolecules, potentially affecting peptide conformation and stability [2].
  • Hydrogen Bonding: The sulfur atom in the thienyl group can act as a hydrogen bond acceptor, potentially influencing peptide-protein or peptide-water interactions [2].
  • Electronic Effects: The
, primarily involving the removal of the Fmoc protecting group. This deprotection can be achieved using various reagents, including piperidine and other amines, in polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The reaction typically proceeds via base-catalyzed β\beta -elimination, resulting in the formation of a reactive dibenzofulvene intermediate, which can further react with nucleophiles to form stable adducts .

Additionally, Fmoc-DL-(2-thienyl)glycine can participate in coupling reactions to form peptides, where it acts as an amino acid building block. The presence of the thienyl moiety may influence the reactivity and solubility of the compound during these processes.

While specific biological activity data for Fmoc-DL-(2-thienyl)glycine itself may be limited, derivatives and similar compounds have been studied for their potential roles in biological systems. The thienyl group can enhance interactions with biological targets, possibly affecting enzyme activities or receptor binding. Furthermore, compounds containing azido groups derived from Fmoc-protected amino acids have been utilized in bioorthogonal chemistry applications, such as Staudinger ligation and Click chemistry, which are valuable for studying protein interactions and local environments in biological research .

The synthesis of Fmoc-DL-(2-thienyl)glycine typically involves the protection of the amino group of glycine with the Fmoc group followed by the introduction of the thienyl moiety. Common methods include:

  • Fmoc Protection: Glycine is treated with Fmoc chloride in the presence of a base (such as triethylamine) to yield Fmoc-glycine.
  • Thienyl Introduction: The thienyl group can be introduced through various synthetic routes, often involving coupling reactions with thienyl-containing reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

These methods allow for high yields and purity suitable for further applications in peptide synthesis .

Fmoc-DL-(2-thienyl)glycine is primarily used in peptide synthesis due to its ability to act as a building block while being easily deprotected under mild conditions. Its applications include:

  • Peptide Synthesis: Utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of complex peptides.
  • Chemical Biology: As part of probes for studying protein interactions and dynamics due to its unique structural features.
  • Drug Development: Potentially serves as a precursor for bioactive compounds or therapeutic agents.

Interaction studies involving Fmoc-DL-(2-thienyl)glycine often focus on its derivatives or related compounds that incorporate similar functional groups. These studies may assess how modifications affect binding affinities to proteins or receptors, utilizing techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET). The thienyl group's influence on hydrophobic interactions can provide insights into its role in molecular recognition processes .

Fmoc-DL-(2-thienyl)glycine shares similarities with other Fmoc-protected amino acids but distinguishes itself through its unique thienyl substitution. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-GlycineStandard glycine with Fmoc protectionBasic building block in peptide synthesis
Fmoc-L-Aza-OHAzido substituentUsed for bioorthogonal reactions
Fmoc-DL-(2-thiazolyl)glycineThiazole groupDifferent heteroatom influence on reactivity
Fmoc-L-TryptophanIndole ringAromatic properties affecting solubility

The presence of the thienyl group in Fmoc-DL-(2-thienyl)glycine may enhance its hydrophobicity and alter its solubility compared to other derivatives, making it particularly useful for synthesizing hydrophobic peptides or studying membrane proteins .

9-Fluorenylmethoxycarbonyl-2-thienylglycine exists as a racemic mixture containing both R and S enantiomers, with the molecular formula C₂₁H₁₇NO₄S and a molecular weight of 379.43 grams per mole. The compound's structure consists of a glycine backbone modified with a 2-thienyl substituent at the alpha carbon and protected by a 9-fluorenylmethoxycarbonyl group on the amino functionality. This architectural arrangement provides both steric and electronic properties that distinguish it from conventional amino acids.

The chemical structure features several distinct regions that contribute to its synthetic utility. The thiophene ring system introduces sulfur-containing aromatic character, which enhances pi-stacking interactions and provides metabolic stability compared to purely hydrocarbon-based aromatic systems. The 9-fluorenylmethoxycarbonyl protecting group serves as a base-labile protective moiety that can be selectively removed under mild basic conditions without affecting acid-sensitive functionalities.

Detailed Chemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₇NO₄S
Molecular Weight379.43 g/mol
Chemical Abstracts Service Number211682-11-0
Melting Point186-192°C
Optical Rotation (S-enantiomer)-46 ± 1° (c=1 in dimethylformamide)
AppearanceWhite solid

The compound demonstrates enhanced solubility in organic solvents due to the 9-fluorenylmethoxycarbonyl group, making it particularly suitable for solid-phase synthesis applications where organic solvent compatibility is essential. The thiophene substituent contributes to the compound's unique electronic properties, providing opportunities for specific intermolecular interactions in peptide structures.

Historical Context and Development in Synthetic Chemistry

The development of 9-fluorenylmethoxycarbonyl-2-thienylglycine is intrinsically linked to the broader evolution of amino acid protecting group chemistry and the specific advancement of the 9-fluorenylmethoxycarbonyl protecting group. The 9-fluorenylmethoxycarbonyl group was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, addressing the need for base-labile amino protecting groups that could complement existing acid-labile systems.

Carpino and Han's original work emerged from their observation that "there is currently no complementary set of groups cleavable by basic reagents of graded activity" in contrast to the variety of acid-cleavable protecting groups available at the time. Their development of 9-fluorenylmethyloxycarbonyl chloride as a protecting group reagent represented a significant advancement in orthogonal protection strategies. The researchers demonstrated that the 9-fluorenylmethoxycarbonyl group could be quantitatively removed using liquid ammonia, producing carbon dioxide and dibenzofulvalene as easily separable byproducts.

The integration of the 9-fluorenylmethoxycarbonyl group into solid-phase peptide synthesis methodologies occurred in the late 1970s, when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge recognized its potential for resin-based synthesis. The solid-phase application proved particularly advantageous because the dibenzofulvene deprotection byproduct and associated adducts could be readily washed away from the solid support.

The specific development of thiophene-containing amino acids like 9-fluorenylmethoxycarbonyl-2-thienylglycine emerged from the growing recognition that non-natural amino acids could provide enhanced peptide properties and novel biological activities. The incorporation of sulfur-containing heterocycles into amino acid structures was driven by their unique electronic properties and potential for forming specific intermolecular interactions.

Importance in Contemporary Peptide and Organic Synthesis

9-Fluorenylmethoxycarbonyl-2-thienylglycine has established itself as a critical component in contemporary solid-phase peptide synthesis applications, where its unique combination of protecting group chemistry and heterocyclic functionality provides distinct synthetic advantages. The compound serves multiple roles in modern synthetic chemistry, functioning as both a protected amino acid building block and a source of unique structural elements for peptide modification.

In solid-phase peptide synthesis, the compound enables the incorporation of thiophene-containing residues while maintaining compatibility with standard 9-fluorenylmethoxycarbonyl-based protocols. The base-labile nature of the 9-fluorenylmethoxycarbonyl group allows for rapid deprotection using secondary amines such as piperidine, with deprotection typically achieving completion within minutes under standard conditions. This rapid deprotection kinetics facilitates efficient automated synthesis protocols and minimizes exposure to potentially damaging reaction conditions.

The compound's applications extend beyond traditional peptide synthesis into specialized areas of chemical biology and drug development. Research has demonstrated its utility in the design of novel pharmaceutical compounds, particularly in the development of therapeutics targeting specific biological pathways. The thiophene moiety contributes unique electronic properties that can influence peptide conformation and biological activity, making it valuable for structure-activity relationship studies.

Contemporary Applications and Research Findings

Application AreaSpecific UseDocumented Benefits
Peptide SynthesisSolid-phase protection strategySelective amino group protection
Drug DevelopmentPharmaceutical compound designEnhanced biological pathway targeting
BioconjugationTherapeutic agent modificationImproved stability and solubility
Neuroscience ResearchNeuropeptide studiesEnhanced understanding of neurological functions

The compound's role in bioconjugation strategies has proven particularly significant, where it facilitates the creation of stable peptide-biomolecule conjugates with enhanced pharmacokinetic properties. Research has shown that peptides incorporating 9-fluorenylmethoxycarbonyl-2-thienylglycine demonstrate improved binding affinity to specific receptors compared to conventional amino acid-containing peptides.

Scope and Objectives of Academic Research on 9-Fluorenylmethoxycarbonyl-2-thienylglycine

Academic research involving 9-fluorenylmethoxycarbonyl-2-thienylglycine encompasses several interconnected areas of investigation, each addressing different aspects of the compound's chemical behavior and synthetic utility. Current research objectives focus on understanding the compound's stereochemical properties, optimizing its synthetic applications, and exploring its potential for novel peptide design strategies.

Stereochemical considerations represent a significant area of ongoing research, particularly regarding the prevention of racemization during peptide coupling reactions. Studies have indicated that the choice of base during coupling reactions can significantly influence the extent of epimerization, with weaker bases such as 2,4,6-trimethylpyridine showing superior performance compared to stronger bases like diisopropylethylamine. This research has important implications for maintaining optical purity during peptide synthesis.

Research into the compound's reactivity patterns has revealed specific coupling conditions that optimize reaction efficiency while minimizing side reactions. The use of coupling reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uranium hexafluorophosphate in combination with appropriate bases has been shown to provide efficient peptide bond formation while preserving stereochemical integrity.

Current Research Priorities and Methodological Approaches

Research AreaPrimary ObjectivesMethodological Approaches
StereochemistryRacemization preventionBase selection optimization
Synthesis OptimizationReaction efficiencyCoupling reagent evaluation
Biological ActivityPeptide function enhancementStructure-activity studies
Green ChemistryEnvironmental sustainabilitySolvent system development

The development of environmentally sustainable synthesis methods represents an emerging priority in 9-fluorenylmethoxycarbonyl-2-thienylglycine research. Investigators are exploring alternative solvent systems and reaction conditions that reduce environmental impact while maintaining synthetic efficiency. This green chemistry approach reflects broader trends in synthetic organic chemistry toward more sustainable practices.

Contemporary research also focuses on expanding the compound's applications in specialized areas such as neuropeptide synthesis and modification. Studies have demonstrated that neuropeptides incorporating thiophene-containing amino acids can exhibit enhanced biological activity and improved stability compared to their natural counterparts. This research has significant implications for the development of peptide-based therapeutics targeting neurological disorders.

The scope of current academic research extends to fundamental investigations of the compound's electronic properties and their influence on peptide structure and function. Computational studies combined with experimental validation are providing insights into how the thiophene ring system affects peptide conformation and intermolecular interactions. These investigations contribute to the rational design of peptides with predetermined structural and functional properties.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group represents one of the most widely utilized amino protection strategies in modern peptide synthesis [1] [2]. The Fmoc group consists of a fluorenyl ring connected to a methoxycarbonyl moiety, providing exceptional stability under acidic conditions while remaining readily removable under mild basic conditions [1]. This orthogonal protection scheme has made Fmoc chemistry the standard approach for solid-phase peptide synthesis applications [3].

Protection Mechanism and Reagent Selection

The introduction of the Fmoc protecting group can be achieved through several methodologies, with the most common approaches involving either fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) [2] [4]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, with subsequent elimination of the leaving group [1]. Under weak basic conditions such as sodium carbonate or sodium bicarbonate, these reagents effectively introduce the Fmoc protecting group with minimal side reactions [1].

Fmoc-OSu offers several advantages over Fmoc-Cl, including easier control of reaction conditions and reduced side reactions [1]. The succinimidyl ester exhibits enhanced reactivity towards amino groups while maintaining selectivity, making it particularly suitable for sensitive amino acid substrates [4]. Alternative activation methods include the use of 9-fluorenylmethyloxycarbonyl azide, prepared from Fmoc-Cl and sodium azide in aqueous dioxane with sodium bicarbonate [2].

Reaction Conditions and Optimization

Standard Fmoc protection reactions are typically conducted at room temperature in dimethylformamide (DMF) or dichloromethane (DCM) as solvents [1]. The reaction proceeds efficiently within 1-2 hours under these conditions, yielding the desired Fmoc-protected amino acid in moderate to good yields [5]. However, optimization of reaction parameters can significantly enhance both yield and reaction efficiency.

Temperature control represents a critical factor in Fmoc protection reactions. While room temperature conditions are generally adequate, cooling the reaction mixture to 0-5°C can improve selectivity and reduce side reactions [5]. Conversely, elevated temperatures up to 120°C have been employed in microwave-assisted synthesis, dramatically reducing reaction times to 10-15 minutes while maintaining high yields [6].

Solvent selection significantly influences reaction outcomes. Aqueous media have been demonstrated to provide environmentally friendly conditions for Fmoc protection, with water-dimethylformamide mixtures offering excellent results [5]. The use of dipolar aprotic solvents such as dimethylsulfoxide (DMSO) enables rapid thermal deprotection when required [6].

Stepwise Synthesis of Fmoc-DL-(2-thienyl)glycine

The synthesis of Fmoc-DL-(2-thienyl)glycine requires careful orchestration of multiple synthetic steps, beginning with the preparation of the 2-thienylglycine backbone and culminating in the introduction of the Fmoc protecting group . This compound serves as a crucial building block in peptide synthesis, particularly for sequences requiring the incorporation of thiophene-containing amino acids [8].

Preparation of the 2-Thienylglycine Backbone

The synthesis of 2-thienylglycine can be accomplished through several methodologies, with the most established approach involving the Strecker synthesis from thiophene-2-carboxaldehyde [9] [10]. This method utilizes the reaction of 2-thiophenecarboxaldehyde with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid [9].

Enzymatic Approaches

An alternative enzymatic route involves the stereoselective hydrolysis of 5-(2-thienyl)hydantoin using microbial hydantoinase systems [10]. This method offers excellent stereoselectivity and can be applied to produce both D- and L-forms of thienylglycine with high enantiomeric purity [10]. The process involves incubating DL-5-(2-thienyl)hydantoin with washed cells of Pseudomonas striata at 33°C overnight, followed by purification to obtain N-carbamoyl-D-2-thienylglycine, which can be readily converted to the free amino acid [10].

Chemical Synthesis Pathways

The traditional chemical synthesis approach employs the Bucherer method, where 2-thiophenecarboxaldehyde is converted to the corresponding hydantoin derivative [10]. This intermediate can then be subjected to acidic or enzymatic hydrolysis to yield the target amino acid. The process typically involves heating the hydantoin with concentrated hydrochloric acid, followed by neutralization and purification steps [9].

The protection of 2-thienylglycine with the Fmoc group follows standard protocols established for amino acid protection, with specific modifications to accommodate the unique properties of the thiophene ring system . The presence of the electron-rich thiophene ring can influence the reactivity of the amino group, requiring careful optimization of reaction conditions.

Standard Protection Conditions

The typical procedure involves dissolving 2-thienylglycine in a mixture of water and sodium bicarbonate, followed by cooling to 5°C [1]. Fmoc-OSu or Fmoc-Cl is then added slowly with stirring, and the mixture is maintained at 0°C for 1 hour before warming to room temperature overnight [1]. The reaction is worked up by acidification with hydrochloric acid and extraction with ethyl acetate, followed by purification using flash chromatography [1].

Optimized Reaction Parameters

For 2-thienylglycine specifically, the reaction conditions may require modification to account for the electronic properties of the thiophene substituent. The use of Fmoc-OSu is generally preferred due to its enhanced reactivity and cleaner reaction profile [1]. Reaction temperatures should be maintained below 10°C during the initial addition phase to minimize side reactions, particularly those involving the thiophene ring [8].

Optimization of Reaction Conditions and Yields

The optimization of Fmoc-DL-(2-thienyl)glycine synthesis involves systematic variation of reaction parameters to maximize yield while maintaining product purity. Key factors include temperature control, reagent stoichiometry, reaction time, and purification methodology .

Temperature Effects

Temperature optimization studies have demonstrated that maintaining reaction temperatures between 0-5°C during the initial protection step significantly improves yields [6]. Higher temperatures can lead to decomposition of the thiophene ring system or unwanted side reactions with the Fmoc reagent [11]. Conversely, thermal cleavage experiments have shown that Fmoc groups can be removed at elevated temperatures (120°C) in polar aprotic solvents, providing an alternative deprotection strategy when required [6].

Reagent Stoichiometry and Reaction Time

Optimal yields are typically achieved using a slight excess (1.1-1.2 equivalents) of Fmoc-OSu relative to the amino acid substrate [1]. Reaction times of 2-4 hours at room temperature generally provide complete conversion, though longer reaction times may be beneficial for sterically hindered substrates [12]. The use of microwave heating can dramatically reduce reaction times to 10-15 minutes while maintaining high yields [6].

Yield Optimization Data

Systematic optimization studies have revealed that Fmoc protection of thienylglycine derivatives typically yields 85-90% of the protected product under standard conditions . Enhanced yields of 90-95% can be achieved through careful temperature control and the use of Fmoc-OSu as the protecting reagent [1]. Purification by flash chromatography typically recovers 78-83% of the crude product, resulting in overall yields of 66-75% for the complete synthesis[Table 5].

Industrial Scale-Up and Automated Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of Fmoc-DL-(2-thienyl)glycine requires comprehensive consideration of process scalability, automation compatibility, and economic viability [3] [13]. Industrial peptide synthesis has evolved to incorporate sophisticated automation systems capable of handling multi-kilogram quantities while maintaining product quality and reducing manufacturing costs [13].

Automated Solid-Phase Peptide Synthesis Systems

Modern automated peptide synthesizers utilize flowthrough column technology to enable large-scale synthesis operations [13]. These systems can accommodate scales ranging from 10 millimoles to 5 moles per batch, with some configurations capable of producing hundreds of kilograms of peptides annually [13]. The PeptiPro system exemplifies this technology, offering fully automated synthesis with real-time monitoring using diode-array detection and conductivity sensors [13].

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in peptide synthesis, offering enhanced control over reaction parameters and improved scalability [14] [15]. Automated fast-flow peptide synthesis (AFPS) systems have demonstrated the ability to incorporate amino acids in as little as 40 seconds at temperatures up to 90°C [15]. These systems achieve cycle times of approximately 2.5 minutes per amino acid, enabling the synthesis of complex peptides in 3.5 to 6.5 hours [15].

Continuous-flow liquid-phase peptide synthesis offers additional advantages for industrial applications, including automated workup procedures and in-line monitoring capabilities [14]. These systems incorporate amidation units with micro-flow reactors, extraction units with mixer settlers, and concentration units with thin-layer evaporators [14]. Near-infrared (NIR) sensors enable real-time monitoring of peptide bond formation, enhancing process control and quality assurance [14].

Scale-Up Considerations

Industrial scale-up of Fmoc-DL-(2-thienyl)glycine synthesis requires careful evaluation of several critical factors. Heat transfer becomes increasingly important at larger scales, necessitating efficient temperature control systems to maintain reaction selectivity [16]. The use of flow chemistry can address these challenges by providing enhanced heat and mass transfer characteristics compared to traditional batch processes [16].

Solvent recovery and recycling represent significant economic considerations in industrial synthesis. The development of aqueous-based protection reactions reduces solvent costs and environmental impact while maintaining reaction efficiency [5]. Automated solvent recovery systems can be integrated into large-scale synthesis operations to minimize waste and reduce operating costs [13].

Alternative Protecting Groups: Fluorenylmethyloxycarbonyl versus tert-Butoxycarbonyl and Others

The selection of appropriate protecting groups represents a fundamental decision in amino acid synthesis, with each option offering distinct advantages and limitations [17] [18]. While Fmoc has emerged as the predominant choice for modern peptide synthesis, understanding the comparative merits of alternative protecting groups remains essential for optimizing synthetic strategies [19].

Fluorenylmethyloxycarbonyl Strategy

The Fmoc approach utilizes base-labile protection for the amino group, typically removed using 20% piperidine in dimethylformamide [17]. This strategy offers true orthogonality, as amino group deprotection occurs under basic conditions while final cleavage from solid supports employs acidic conditions [17]. The mild deprotection conditions minimize side reactions and allow for the synthesis of longer, more complex peptides [17].

Fmoc-protected amino acids demonstrate excellent compatibility with automated peptide synthesizers, streamlining synthesis workflows and enabling high-throughput production [17]. The fluorenyl group provides strong ultraviolet absorption, facilitating reaction monitoring and quantitative analysis [1]. Additionally, the dibenzofulvene byproduct formed during deprotection can be monitored by UV spectroscopy, enabling efficient reaction tracking [2].

tert-Butoxycarbonyl Strategy

The Boc strategy employs acid-labile protecting groups removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane [17]. This approach was among the first widely adopted strategies in peptide synthesis but requires harsher deprotection conditions that can lead to peptide degradation [17]. The final cleavage step necessitates anhydrous hydrogen fluoride, requiring specialized equipment and safety protocols [20].

Despite these limitations, Boc chemistry offers certain advantages, including lower reagent costs and higher peptide solubility [21]. The removal of Boc groups with trifluoroacetic acid generates positively charged amino groups, which can limit secondary structure formation on solid supports and reduce aggregation problems [20]. This characteristic makes Boc chemistry particularly suitable for hydrophobic peptides and difficult sequences [21].

Benzyloxycarbonyl and Other Alternatives

The benzyloxycarbonyl (Cbz) protecting group offers excellent stability under both acidic and basic conditions, making it suitable for complex synthetic sequences [22]. Deprotection can be achieved through catalytic hydrogenation or treatment with hydrogen bromide in acetic acid [18]. While Cbz protection provides good orthogonality, it has limited application in solid-phase synthesis due to compatibility issues with automated systems [22].

Other protecting groups, such as the newly developed 1,3-dithiane-based dM-Dmoc group, offer alternative dimensions of orthogonality [5]. These systems provide different deprotection conditions that may be advantageous for specific synthetic applications, though they have not achieved widespread adoption in routine peptide synthesis [5].

Comparative Analysis

The choice between protecting group strategies depends on numerous factors, including peptide sequence, length, hydrophobicity, and intended application [21]. Fmoc chemistry has largely replaced Boc methodology due to its mild conditions and compatibility with automated systems, though Boc remains valuable for specific applications [17]. The enhanced specifications now available for Fmoc amino acids, including purity levels exceeding 99% and enantiomeric purity above 99.8%, have further strengthened the position of Fmoc as the preferred protecting group [23].

Purification Techniques: Chromatography and Crystallization

The purification of Fmoc-DL-(2-thienyl)glycine requires sophisticated separation techniques capable of achieving high purity levels while maintaining reasonable recovery yields [24] [25]. The selection of appropriate purification methods depends on factors including product stability, scalability requirements, and target purity specifications [26].

Chromatographic Purification Methods

Flash chromatography represents the most commonly employed purification technique for Fmoc-protected amino acids, offering excellent resolution and moderate recovery yields [1]. Silica gel chromatography using gradient elution systems can achieve purity levels of 90-95% with recovery yields of 75-85%[Table 3]. The method typically requires 2-4 hours for completion and demonstrates good scalability for laboratory and pilot-scale operations[Table 3].

Preparative high-performance liquid chromatography (HPLC) provides the highest purity levels, achieving 95-99% purity with careful optimization of mobile phase conditions [24]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradients has proven particularly effective for Fmoc amino acid purification [25]. Detection at 220 nm enables sensitive monitoring of the purification process, while the strong UV absorption of the Fmoc group facilitates quantitative analysis [25].

Crystallization Approaches

Crystallization represents an economically attractive purification method for large-scale synthesis, offering excellent scalability and high recovery yields [26]. The crystallization of amino acids can be achieved through various approaches, including cooling crystallization, evaporative crystallization, and antisolvent crystallization [26]. The development of amino acid crystallization processes requires careful determination of solid-liquid equilibrium phase diagrams to optimize recovery of the target compound [26].

For Fmoc-protected amino acids, crystallization conditions must be carefully optimized to prevent decomposition of the protecting group while achieving effective purification [27]. The use of surfactants and alcohols during crystallization can improve crystal morphology and facilitate handling of the final product [27]. Crystallization from mixed solvent systems, such as ethanol-water mixtures, often provides superior results compared to single-solvent systems [27].

Advanced Purification Techniques

Metal-assisted and microwave-accelerated evaporative crystallization (MA-MAEC) represents an innovative approach to amino acid purification, offering significantly reduced crystallization times and enhanced crystal quality [28]. This technique utilizes plasmonic nanostructures as selective nucleation sites while microwave heating creates temperature gradients that accelerate mass transfer processes [28]. The method has demonstrated up to 9-fold reduction in crystallization time while maintaining crystal structure integrity [28].

Trituration offers a rapid and efficient purification method, particularly suitable for preliminary purification steps[Table 3]. While achieving lower purity levels (85-90%) compared to chromatographic methods, trituration provides excellent recovery yields (90-95%) and can be completed within 1-2 hours[Table 3]. This technique is particularly valuable for removing gross impurities before final purification steps[Table 3].

Purification Method Selection

The optimal purification strategy depends on the specific requirements of the synthesis and the intended application of the final product[Table 3]. For analytical applications requiring the highest purity, preparative HPLC represents the method of choice despite its limited scalability[Table 3]. For large-scale synthesis, crystallization methods offer the best combination of purity, recovery, and scalability[Table 3]. Flash chromatography provides an excellent compromise between purity and efficiency for routine laboratory synthesis[Table 3].

Analytical Characterization of Synthetic Intermediates and Final Product

Comprehensive analytical characterization of Fmoc-DL-(2-thienyl)glycine and its synthetic intermediates is essential for ensuring product quality and optimizing synthetic procedures [29] [30]. Modern analytical techniques provide detailed structural information while enabling quantitative assessment of purity and enantiomeric composition [31] [32].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary method for structural characterization of Fmoc-protected amino acids [33]. The characteristic signals of the Fmoc group appear in the aromatic region (7.2-7.8 ppm), while the thiophene ring protons of the 2-thienyl substituent appear as distinctive multiplets between 6.9-7.3 ppm [31]. The amino acid backbone protons provide additional structural confirmation, with the α-proton typically appearing as a quartet around 4.3-4.6 ppm [33].

Carbon-13 nuclear magnetic resonance (¹³C NMR) provides complementary structural information, with the carbonyl carbon of the Fmoc group appearing around 156 ppm and the thiophene carbons distributed throughout the aromatic region [31]. The use of distortionless enhancement by polarization transfer (DEPT) experiments can facilitate assignment of carbon signals and enhance spectral interpretation [33].

Advanced NMR techniques, including oxygen-17 enriched studies, have provided detailed insights into the electronic environment of Fmoc-protected amino acids [32]. Solid-state ¹⁷O NMR parameters have been determined for various Fmoc amino acids, revealing quadrupolar coupling constants of 7.05-7.60 MHz for hydroxyl groups and 7.90-8.35 MHz for carbonyl groups [31]. These studies contribute to fundamental understanding of hydrogen bonding patterns and molecular interactions in the solid state [31].

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) provides rapid and sensitive molecular weight determination for Fmoc-protected amino acids [29]. The molecular ion peak [M+H]⁺ for Fmoc-DL-(2-thienyl)glycine appears at m/z 380.44, corresponding to the molecular formula C₂₁H₁₇NO₄S [34]. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can be used for structural confirmation [35].

High-resolution mass spectrometry using time-of-flight (TOF) analyzers enables precise molecular weight determination and elemental composition analysis [33]. The accuracy of modern TOF-MS systems allows for confident identification of molecular formulas and detection of trace impurities [33]. Multiple reaction monitoring (MRM) techniques can be employed for quantitative analysis, with detection limits reaching the femtomole range [29].

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides quantitative purity assessment and enables detection of amino acid-related impurities [24]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradients allows for efficient separation of Fmoc-protected amino acids from synthetic impurities [25]. Detection at 220 nm provides sensitive monitoring of the Fmoc chromophore, while additional wavelengths can be employed for detection of specific impurities [25].

The combination of HPLC with fluorescence detection enables extremely sensitive analysis of Fmoc derivatives [25]. Fluorescence parameters of excitation at 260 nm and emission at 315 nm provide excellent selectivity for Fmoc-containing compounds [25]. This technique has been successfully applied to the analysis of amino acid mixtures with detection limits in the femtomole range [24].

Chiral Analysis

Enantiomeric purity assessment represents a critical quality control parameter for Fmoc-protected amino acids [23]. Chiral HPLC using specialized stationary phases enables separation of D- and L-enantiomers with high resolution [36]. The development of chiral separation methods requires careful optimization of mobile phase composition and temperature conditions [36].

Alternative approaches to chiral analysis include the use of chiral derivatizing agents that convert enantiomers to diastereomers for conventional HPLC analysis [36]. These methods can provide excellent sensitivity and precision for enantiomeric purity determinations [36]. Modern analytical specifications for Fmoc amino acids typically require enantiomeric purity levels exceeding 99.8% [23].

Comprehensive Quality Assessment

The complete analytical characterization of Fmoc-DL-(2-thienyl)glycine requires integration of multiple analytical techniques to provide comprehensive quality assessment[Table 4]. Nuclear magnetic resonance spectroscopy provides detailed structural information, while mass spectrometry enables molecular weight confirmation and impurity detection[Table 4]. Chromatographic methods offer quantitative purity assessment and enable detection of specific impurities[Table 4]. Elemental analysis provides complementary compositional information, particularly valuable for detecting inorganic impurities[Table 4].

XLogP3

4.1

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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